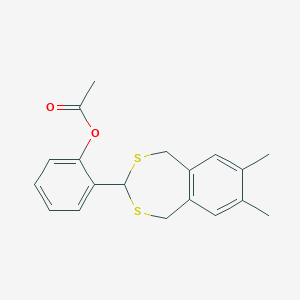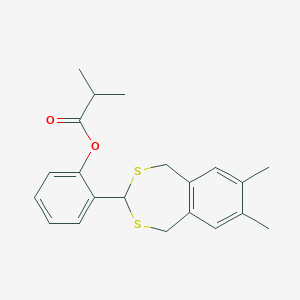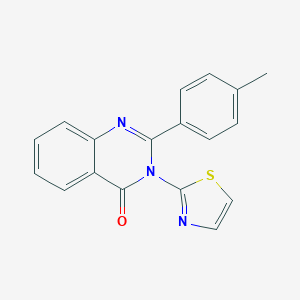
3,4-dimethyl-N-(pentan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(pentan-3-yl)benzamide is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of aniline and is characterized by its aromatic structure with specific substituents that confer unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pentan-3-yl)benzamide typically involves the alkylation of 3,4-dimethylaniline with 1-bromo-1-ethylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 80-100°C and using an appropriate solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound often involves continuous flow nitration processes. This method allows for the efficient and scalable production of the compound by controlling the reaction parameters such as temperature, flow rate, and concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethyl-N-(pentan-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4-dimethyl-N-(pentan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits cell division in target plants by disrupting microtubule formation. This leads to the inhibition of root and shoot growth, ultimately causing the death of the plant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pendimethalin: A well-known herbicide with a similar structure but with additional nitro groups.
N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline: Another herbicidal compound with similar applications
Uniqueness
3,4-dimethyl-N-(pentan-3-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32g/mol |
Nom IUPAC |
3,4-dimethyl-N-pentan-3-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-5-13(6-2)15-14(16)12-8-7-10(3)11(4)9-12/h7-9,13H,5-6H2,1-4H3,(H,15,16) |
Clé InChI |
VXTCBWIUYUJLCY-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
SMILES canonique |
CCC(CC)NC(=O)C1=CC(=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Pyrrolidinyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B378834.png)
![6-Ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B378838.png)
![N,N-diethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378839.png)




![2-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B378847.png)
![2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B378848.png)
![2-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B378849.png)
![15-(3-CARBOXYPHENYL)-19-ISOPROPYL-5,9-DIMETHYL-14,16-DIOXO-15-AZAPENTACYCLO[10.5.2.0~1,10~.0~4,9~.0~13,17~]NONADEC-18-ENE-5-CARBOXYLIC ACID](/img/structure/B378851.png)

![3-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B378856.png)

